3-((2-(Piperidin-1-yl)ethyl)thio)-6-(p-tolyl)pyridazine
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Overview
Description
3-((2-(Piperidin-1-yl)ethyl)thio)-6-(p-tolyl)pyridazine is a heterocyclic compound that features a pyridazine ring substituted with a p-tolyl group and a piperidin-1-yl ethylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-(Piperidin-1-yl)ethyl)thio)-6-(p-tolyl)pyridazine typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a 1,4-diketone.
Substitution with p-Tolyl Group:
Attachment of Piperidin-1-yl Ethylthio Group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., halide) with the piperidin-1-yl ethylthio moiety.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes the use of continuous flow reactors, efficient catalysts, and scalable purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-((2-(Piperidin-1-yl)ethyl)thio)-6-(p-tolyl)pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides like sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the pyridazine ring or the piperidin-1-yl ethylthio group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced derivatives with hydrogenated bonds.
Substitution: Formation of various substituted pyridazine derivatives.
Scientific Research Applications
3-((2-(Piperidin-1-yl)ethyl)thio)-6-(p-tolyl)pyridazine has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design for targeting specific biological pathways.
Materials Science: Utilized in the development of novel materials with unique electronic or optical properties.
Biological Studies: Investigated for its interactions with biological macromolecules and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 3-((2-(Piperidin-1-yl)ethyl)thio)-6-(p-tolyl)pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and biological responses.
Comparison with Similar Compounds
Similar Compounds
- 3-((2-(Morpholin-1-yl)ethyl)thio)-6-(p-tolyl)pyridazine
- 3-((2-(Pyrrolidin-1-yl)ethyl)thio)-6-(p-tolyl)pyridazine
Uniqueness
3-((2-(Piperidin-1-yl)ethyl)thio)-6-(p-tolyl)pyridazine is unique due to the presence of the piperidin-1-yl ethylthio group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in designing compounds with specific desired activities.
Properties
IUPAC Name |
3-(4-methylphenyl)-6-(2-piperidin-1-ylethylsulfanyl)pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3S/c1-15-5-7-16(8-6-15)17-9-10-18(20-19-17)22-14-13-21-11-3-2-4-12-21/h5-10H,2-4,11-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDZFHAWERFDQHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(C=C2)SCCN3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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